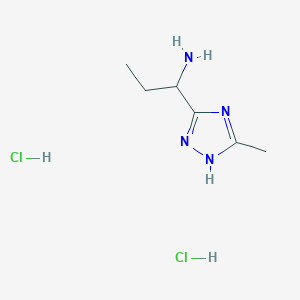

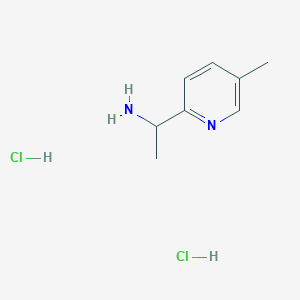

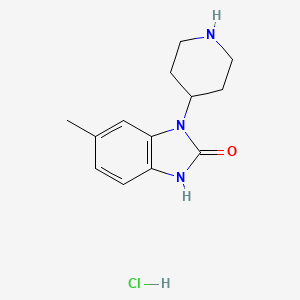

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Overview

Description

The compound “1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride” is a chemical compound with the molecular formula C6H12N4.2ClH . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectrum can show singlet peaks corresponding to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied. These compounds can participate in various reactions due to the presence of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its molecular structure. It has a molecular weight of 178.20 g/mol .Scientific Research Applications

Synthesis and NMR Calculations

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride and related compounds have been synthesized and characterized in various studies. Almeida et al. (2022) focused on synthesizing 3-methyl-1H-1,2,4-triazole-5-amine and its derivatives. They employed infrared and multinuclear NMR spectroscopy for characterization. Theoretical NMR calculations were also conducted to explore tautomeric conformations in solution (Almeida, Maia, Souza, & Pacheco, 2022).

Microwave-Assisted Synthesis

In another study, Tan, Lim, and Dolzhenko (2017) reported on a microwave-assisted synthesis method for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using 5-amino-1,2,4-triazoles. This method demonstrated efficiency in synthesizing diverse compounds with the 1,2,4-triazole ring (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This study highlighted the potential of these compounds in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Metal Complexes and Schiff Bases

Sancak et al. (2007) explored the synthesis of Cu(II), Ni(II), and Fe(II) complexes with a new substituted [1,2,4] triazole Schiff base. This research provided insights into the structural properties of these complexes, contributing to the understanding of metal-ligand interactions in coordination chemistry (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).

Selective Alkylation

Anders et al. (1997) conducted a study on the selective alkylation of 5-amino-1-methyl-1H-1,2,4-triazole, demonstrating the potential of these reactions in creating novel compounds. This research contributed to the field of organic synthesis, particularly in the context of heterocyclic chemistry (Anders, Wermann, Wiedel, & Eynde, 1997).

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been shown to interact with various biological targets, including tubulin , and copper ions .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding and hydrophobic interactions . For instance, some 1,2,4-triazole derivatives have been shown to bind to the colchicine binding site of tubulin .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell division and growth, potentially through their interaction with tubulin .

Result of Action

Similar compounds have shown cytotoxic activities against various tumor cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of copper ions can enhance the catalytic effect of similar compounds .

Future Directions

properties

IUPAC Name |

1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-8-4(2)9-10-6;;/h5H,3,7H2,1-2H3,(H,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORUQARZQMPLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NNC(=N1)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)

![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)

![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)